molecular formula C8H12ClN3OS B1377774 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride CAS No. 850875-66-0

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride

Cat. No. B1377774
M. Wt: 233.72 g/mol
InChI Key: LYUAPFHHKKESOY-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride, otherwise known as THTP-HCl, is a novel compound that has been gaining attention in the scientific community due to its unique properties. THTP-HCl is a synthetic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antioxidant properties. This compound has been studied for its potential applications in both medicine and scientific research.

Scientific Research Applications

Transformations in Organic Synthesis

One study investigated the chemical transformations of related thiazolo[5,4-c]pyridine derivatives under acid catalysis, revealing unexpected transitions to derivatives of dihydropyridinones and thiazolopyridines. This research highlights the compound's potential in synthesizing novel organic compounds with varied biological activities (Nedolya et al., 2018).

Heterocyclic Synthesis

Another study focused on the synthesis of thiazolo[3,2-a]pyridines and related derivatives from cyanoacetanilides, demonstrating the versatility of similar compounds in generating a wide range of heterocyclic structures with potential pharmacological applications (Ammar et al., 2005).

Metabolic Stability Improvement

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored variations of the thiazolo[5,4-c]pyridine scaffold. This work aimed to enhance metabolic stability, demonstrating the compound's relevance in the development of more stable drug candidates (Stec et al., 2011).

Insecticidal Applications

A study utilized a related compound as a precursor for synthesizing various heterocycles, including thiazoles and pyridines, to assess their insecticidal activity against the cotton leafworm. This indicates the compound's potential in developing new agrochemicals (Fadda et al., 2017).

Anticancer Activity

Research on thiazolo[2,3-b]pyridine derivatives with 1,3,4-thiadiazole substituents showed that some compounds exhibited antifungal and insecticidal activities. This underscores the therapeutic potential of structurally related compounds in cancer treatment (Bing-se, 2013).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUAPFHHKKESOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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